molecular formula C13H12ClFN2O B6331609 5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde CAS No. 1192999-22-6

5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6331609
CAS RN: 1192999-22-6
M. Wt: 266.70 g/mol
InChI Key: KHYKSMAPLKAULU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam . The synthesis involves acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not directly available .

Scientific Research Applications

Synthesis and Structural Characterization

A significant area of application involves the synthesis and crystallographic analysis of pyrazole derivatives. For instance, the synthesis of N-substituted pyrazolines and the determination of their crystal structures have been reported, highlighting the importance of such compounds in understanding molecular configurations and interactions (Loh et al., 2013). Similarly, the crystal structure of a closely related compound, "5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde," was determined to provide insights into the molecular geometry and intermolecular interactions characteristic of these compounds (Xu & Shi, 2011).

Chemical Transformations and Reactions

Another area of application is the chemical transformations of pyrazole derivatives. For example, 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of pyrazolo[4,3-c]pyridines, demonstrating the compound's versatility in organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011). This showcases the role of such compounds in facilitating the construction of complex heterocyclic structures.

Antimicrobial Activity

Research has also explored the antimicrobial potential of derivatives of 5-Chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. For instance, a study synthesized derivatives and evaluated their in vitro antimicrobial activity, highlighting the compound's relevance in the development of new antimicrobial agents (Mistry, Desai, & Desai, 2016). This suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting microbial infections.

Material Science and Optical Properties

Moreover, the optical properties and molecular docking studies of derivatives have been investigated to assess their potential in nonlinear optics and as inhibitors of specific biological targets. This includes the study of vibrational frequencies, molecular structure optimizations, and hyperpolarizability calculations, which contribute to our understanding of the electronic and optical properties of these compounds (Mary et al., 2015).

Safety and Hazards

The safety and hazards of “5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde” are not directly available .

Future Directions

The future directions of research on “5-Chloro-1-(3-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde” are not directly available .

properties

IUPAC Name

5-chloro-1-(3-fluorophenyl)-3-propylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O/c1-2-4-12-11(8-18)13(14)17(16-12)10-6-3-5-9(15)7-10/h3,5-8H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYKSMAPLKAULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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